molecular formula C7H18Cl2N2OS B13502150 [2-(3-aminocyclobutyl)ethyl](imino)methyl-lambda6-sulfanonedihydrochloride,Mixtureofdiastereomers

[2-(3-aminocyclobutyl)ethyl](imino)methyl-lambda6-sulfanonedihydrochloride,Mixtureofdiastereomers

Cat. No.: B13502150
M. Wt: 249.20 g/mol
InChI Key: MNHISMVOVLTUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-aminocyclobutyl)ethylmethyl-lambda6-sulfanonedihydrochloride,Mixtureofdiastereomers is a complex organic compound with the molecular formula C7H18Cl2N2OS and a molecular weight of 249.2016 . This compound is notable for its unique structure, which includes a cyclobutyl ring and a sulfanone group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(3-aminocyclobutyl)ethylmethyl-lambda6-sulfanonedihydrochloride,Mixtureofdiastereomers typically involves multiple steps, including the formation of the cyclobutyl ring and the introduction of the sulfanone group. The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the desired diastereomers. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfanone group can be oxidized to form sulfoxides and sulfones under specific conditions.

    Reduction: The imino group can be reduced to form amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. .

Scientific Research Applications

2-(3-aminocyclobutyl)ethylmethyl-lambda6-sulfanonedihydrochloride,Mixtureofdiastereomers has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying enzyme-substrate interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 2-(3-aminocyclobutyl)ethylmethyl-lambda6-sulfanonedihydrochloride,Mixtureofdiastereomers involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes. The pathways involved in its mechanism of action include the modulation of signal transduction pathways and the alteration of gene expression .

Comparison with Similar Compounds

Compared to other similar compounds, 2-(3-aminocyclobutyl)ethylmethyl-lambda6-sulfanonedihydrochloride,Mixtureofdiastereomers stands out due to its unique combination of a cyclobutyl ring and a sulfanone group. Similar compounds include:

    Cyclobutylamines: Compounds with a cyclobutyl ring and an amino group.

    Sulfanones: Compounds with a sulfanone group.

Properties

Molecular Formula

C7H18Cl2N2OS

Molecular Weight

249.20 g/mol

IUPAC Name

3-[2-(methylsulfonimidoyl)ethyl]cyclobutan-1-amine;dihydrochloride

InChI

InChI=1S/C7H16N2OS.2ClH/c1-11(9,10)3-2-6-4-7(8)5-6;;/h6-7,9H,2-5,8H2,1H3;2*1H

InChI Key

MNHISMVOVLTUHI-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)CCC1CC(C1)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.